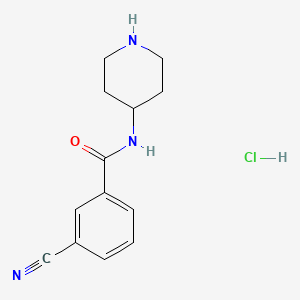

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a chemical compound with the molecular formula C13H16ClN3O. It is a derivative of benzamide, featuring a cyano group and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation of amines, where amines react with cyanoacetates under specific conditions.

Coupling with Benzamide: The final step involves coupling the cyano-substituted piperidine with benzamide under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require acidic or basic conditions and suitable nucleophiles.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : It serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex pharmaceutical compounds.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to inflammatory pathways, potentially modulating cytokine production.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways involved in various physiological processes.

Medicine

- Therapeutic Potential : Investigated for anticancer and antiviral activities. Preliminary studies suggest it might affect tumor-related pathways and cytokine signaling, indicating potential for treating conditions such as cancer and inflammatory diseases.

Research has highlighted several promising biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that it can influence cytokine production, suggesting potential use in treating inflammatory conditions.

- Anticancer Properties : Analogs of this compound have demonstrated varying degrees of cytotoxicity against cancer cell lines, warranting further exploration into its therapeutic applications.

Case Studies and Research Findings

- Inflammatory Pathways : A study demonstrated that 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride significantly inhibited cytokine production in vitro, highlighting its potential as an anti-inflammatory agent.

- Anticancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into its mechanisms and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar structure but may have different substituents on the benzamide moiety.

Cyanoacetamide derivatives: These compounds contain a cyano group and an amide group, similar to 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride.

Uniqueness: this compound is unique due to its specific combination of a cyano group, a piperidine ring, and a benzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

- Introduction of the Cyano Group : The cyano group is introduced via cyanoacetylation, where amines react with cyanoacetates.

- Coupling with Benzamide : The final step involves coupling the cyano-substituted piperidine with benzamide under controlled conditions to yield the desired compound.

These methods ensure high purity and yield, making the compound suitable for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits competitive inhibition against specific enzymes involved in cytokine synthesis, which may modulate inflammatory responses.

- Receptor Interaction : It may also interact with cellular receptors, affecting signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Biological Targets and Activity

Research indicates that this compound shows promise in several therapeutic areas:

- Anti-inflammatory Effects : Preliminary studies suggest it can influence cytokine production and signaling pathways associated with inflammation.

- Potential Anticancer Activity : Its structural properties allow it to be explored as a potential anticancer agent, targeting specific tumor-related pathways.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| N-(Piperidin-4-yl)benzamide hydrochloride | C₁₃H₁₅ClN₂O | 1286275-58-8 | Basic structure similar but lacks cyano group |

| N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamide | C₁₃H₁₆ClF₃N₂O | 86276641 | Contains trifluoromethyl group enhancing lipophilicity |

| N-(Piperidin-4-yl)-3-(methyl)benzamide | C₁₃H₁₅N₂O | Not listed | Methyl substitution alters biological activity |

The presence of the cyano group in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inflammatory Pathways : A study highlighted its potential as an inhibitor in inflammatory pathways, showing significant effects on cytokine production in vitro.

- Anticancer Properties : Research indicated that analogs of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting a need for further exploration into its therapeutic applications.

Properties

IUPAC Name |

3-cyano-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGXKNABFCYOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.